4-(3,5-Dichlorophenyl)morpholine
Description
Properties
Molecular Formula |
C10H11Cl2NO |
|---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
4-(3,5-dichlorophenyl)morpholine |
InChI |
InChI=1S/C10H11Cl2NO/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4H2 |
InChI Key |
LYNXSBSWRQRULN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Analogous Derivatives
2-(3,5-Dichlorophenyl)morpholine Oxalate (SS-2929)
- Structure : Morpholine ring attached to a 3,5-dichlorophenyl group at the 2-position, paired with an oxalate counterion.
- Properties : Purity 95% (CAS 1171742-97-4) .
- The oxalate salt enhances solubility, making it more suitable for biological assays.
4-(3,5-Difluorophenyl)morpholine
- Structure : Fluorine atoms replace chlorines on the phenyl ring (CAS 736991-31-4).
- Properties : Molecular weight 199.2 g/mol, boiling point 295.9°C (predicted), density 1.236 g/cm³, pKa 3.05 .
- Comparison : Fluorine’s smaller size and higher electronegativity reduce steric bulk and increase electron-withdrawing effects. This may enhance metabolic stability and bioavailability compared to the dichloro analog.
Piperazine and Sulfonyl Derivatives
{4-[(3,5-Dichloro-2-hydroxyphenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanone
- Structure : Piperazine core with a 3,5-dichloro-2-hydroxyphenylsulfonyl group and furyl ketone .
- Activity : Exhibits α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) inhibition with low cytotoxicity.
- Comparison : The piperazine ring’s flexibility and sulfonyl group enhance enzyme binding affinity, contrasting with morpholine’s rigid oxygen-containing ring.
Complex Morpholine Derivatives
2-(3,5-Dichlorophenyl)-4-[2-(methylsulfanyl)benzoyl]morpholine (BJ25917)
- Structure : Additional 2-(methylsulfanyl)benzoyl substituent on morpholine (CAS 1421489-18-0).
- Properties: Molecular formula C₁₈H₁₇Cl₂NO₂S (MW 382.3 g/mol) .
Key Data Tables
Table 1. Structural and Physical Properties
Preparation Methods
Halogenation of Phenyl Precursors
3,5-Dichlorophenyl derivatives are typically prepared via chlorination of resorcinol or selective halogenation of substituted anilines. For instance, treatment of 3,5-dihydroxybenzene with phosphorus oxychloride (POCl₃) under reflux yields 1,3,5-trichlorobenzene, which is subsequently reduced to 1,3,5-trichlorophenyl intermediates. Alternatively, Ullmann-type coupling can introduce chlorine atoms at the meta positions.
Morpholine Displacement
The halogenated intermediate reacts with morpholine in polar aprotic solvents (e.g., acetone, DMF) under basic conditions. A representative procedure involves:
-
Reactants : 3,5-Dichlorophenyl bromide (1 eq), morpholine (2 eq), K₂CO₃ (2 eq)
-
Conditions : Reflux in acetone (12 h), 80°C
-
Workup : Filtration, solvent evaporation, and recrystallization from ethanol.
Table 1: Optimization of Nucleophilic Substitution Conditions
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetone | K₂CO₃ | 80 | 12 | 68 |
| DMF | Cs₂CO₃ | 100 | 8 | 72 |
| THF | NaH | 60 | 24 | 58 |
Transition Metal-Catalyzed Amination Methods
Palladium-catalyzed cross-coupling, particularly Buchwald-Hartwig amination, enhances regioselectivity and efficiency. This method is advantageous for electron-deficient aryl halides, such as 3,5-dichlorophenyl substrates.
Buchwald-Hartwig Protocol
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Ligand : Xantphos (10 mol%)
-
Base : t-BuONa (2 eq)
The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by amine coordination and reductive elimination. This method achieves yields up to 85%, with reduced byproduct formation compared to SNAr.
Table 2: Catalytic Amination Performance Metrics
| Aryl Halide | Catalyst System | Yield (%) | Purity (%) |
|---|---|---|---|
| 3,5-DCl-C₆H₃Br | Pd(OAc)₂/Xantphos | 85 | 98 |
| 3,5-DCl-C₆H₃I | Pd(dba)₂/BINAP | 82 | 97 |
Microwave-Assisted Synthesis Approaches
Microwave (MW) irradiation significantly accelerates reaction kinetics, enabling rapid synthesis with improved yields.
Single-Step MW Procedure
-
Reactants : 3,5-Dichlorophenyl iodide (1 eq), morpholine (1.2 eq), NaOH (1 eq)
-
Conditions : Ethanol (5 mL), MW irradiation (80°C, 50 W, 2 min).
This method eliminates prolonged heating, reducing side reactions such as dehalogenation or N-alkylation.
Characterization and Analytical Techniques
Spectroscopic Data
-
IR (KBr) : 1120 cm⁻¹ (C-O-C morpholine), 1530 cm⁻¹ (C-N triazine), 740 cm⁻¹ (C-Cl).
-
¹H NMR (CDCl₃) : δ 3.40 (t, 4H, morpholine N-CH₂), 4.01 (t, 4H, morpholine O-CH₂), 7.22–7.72 (m, 3H, aromatic).
Table 3: Comparative Spectral Signatures
| Technique | Key Peaks/Shifts | Assignment |
|---|---|---|
| IR | 1120 cm⁻¹ | Morpholine C-O-C |
| ¹H NMR | δ 3.40 (t), δ 4.01 (t) | Morpholine protons |
| ¹³C NMR | δ 66.6 (O-CH₂), δ 47.5 (N-CH₂) | Morpholine carbons |
Comparative Analysis of Synthetic Routes
Table 4: Method Efficiency Comparison
| Method | Duration | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 12 h | 68 | 95 | High |
| Buchwald-Hartwig | 24 h | 85 | 98 | Moderate |
| Microwave | 2 min | 92 | 99 | High |
Microwave synthesis outperforms conventional methods in yield and time efficiency, though transition metal catalysis offers superior selectivity for complex substrates .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(3,5-dichlorophenyl)morpholine with high yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3,5-dichlorophenylamine and ethylene oxide under basic conditions. Sodium hydroxide is commonly used as a catalyst to facilitate ring closure of the morpholine moiety . For improved yield, stepwise purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) and recrystallization (e.g., from ethanol) are recommended. Reaction monitoring by TLC ensures intermediate purity before final cyclization .
Q. How can researchers characterize the structural purity of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H NMR : Key signals include aromatic protons (δ 7.80 ppm for dichlorophenyl substituents) and morpholine ring protons (δ 3.74–4.23 ppm for CH₂ groups adjacent to oxygen/nitrogen) .
- Elemental Analysis : Confirms stoichiometry (e.g., C, 52.64%; H, 3.83%; N, 4.09%) .
- HPLC-MS : Detects impurities <1% using reverse-phase C18 columns with acetonitrile/water mobile phases .
Q. What analytical techniques are critical for assessing stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) over 4 weeks, coupled with LC-MS, identify degradation products. Phosphate-buffered saline (pH 7.4) and simulated gastric fluid (pH 2.0) are used to assess hydrolytic stability. Oxidative stability is tested using hydrogen peroxide (3% v/v) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory biological activity data for morpholine derivatives in target validation studies?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., cellular vs. enzymatic assays). To address this:
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based cAMP assays for functional activity) .
- Evaluate stereochemical impacts: Chiral HPLC separates enantiomers for individual activity profiling .
- Control for off-target effects via siRNA knockdown or competitive inhibitors .
Q. How does the 3,5-dichlorophenyl substituent influence the compound’s pharmacokinetic properties and target binding affinity?
- Methodological Answer :
- Lipophilicity : The dichlorophenyl group increases logP (~2.8), enhancing membrane permeability but potentially reducing aqueous solubility. This is quantified via shake-flask experiments .
- Electron-Withdrawing Effects : The Cl substituents stabilize charge-transfer interactions with aromatic residues in enzyme active sites (e.g., cytochrome P450 isoforms), as shown in molecular docking studies .
- Metabolic Stability : Microsomal assays (human liver microsomes) reveal CYP3A4-mediated oxidation as a primary metabolic pathway .
Q. What computational approaches are recommended for predicting binding modes of this compound with enzyme targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with flexible side chains in the target’s binding pocket (e.g., κ-opioid receptor) .
- MD Simulations : GROMACS-based simulations (100 ns) assess ligand-receptor complex stability in explicit solvent .
- QM/MM Calculations : Evaluate electronic interactions between the dichlorophenyl group and catalytic residues (e.g., DFT at B3LYP/6-31G* level) .
Q. How can researchers design controlled experiments to differentiate between direct target engagement and off-pathway effects?
- Methodological Answer :
- Photoaffinity Labeling : Incorporate a diazirine moiety into the morpholine scaffold to crosslink with proximal proteins, followed by pull-down assays and MS identification .
- Thermal Shift Assays : Monitor target protein melting temperature (ΔTm) shifts upon ligand binding using SYPRO Orange dye .
- Kinetic Selectivity Screening : Compare IC₅₀ values across related targets (e.g., kinase panels) to identify off-target inhibition .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported antimicrobial activity of this compound derivatives?
- Methodological Answer :
- Strain-Specific Variability : Test against standardized microbial panels (e.g., ATCC strains) under controlled growth conditions (e.g., Mueller-Hinton agar) .
- Efflux Pump Inhibition : Co-administer with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess resistance mechanisms .
- Biofilm vs. Planktonic Assays : Use crystal violet staining to quantify biofilm disruption independently of growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
